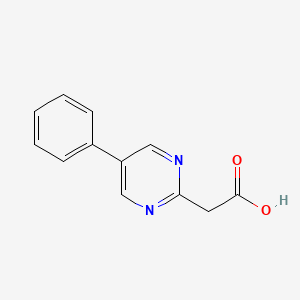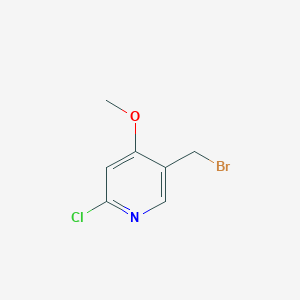
5-(Bromomethyl)-2-chloro-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-chloro-4-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 5-position, a chlorine atom at the 2-position, and a methoxy group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chloro-4-methoxypyridine typically involves the bromomethylation of 2-chloro-4-methoxypyridine. One common method includes the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents. This reaction is advantageous as it minimizes the generation of highly toxic byproducts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-chloro-4-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 2-chloro-4-methoxypyridine.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-chloro-4-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-chloro-4-methoxypyridine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can alter the function of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)-2-chloro-4-methoxypyridine
- 5-(Hydroxymethyl)-2-chloro-4-methoxypyridine
- 5-(Iodomethyl)-2-chloro-4-methoxypyridine
Uniqueness
5-(Bromomethyl)-2-chloro-4-methoxypyridine is unique due to its specific reactivity profile. The bromomethyl group provides higher electrophilicity compared to chloromethyl and hydroxymethyl groups, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of both chlorine and methoxy groups on the pyridine ring can influence the compound’s electronic properties and reactivity .
Propriétés
Formule moléculaire |
C7H7BrClNO |
|---|---|
Poids moléculaire |
236.49 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-chloro-4-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-2-7(9)10-4-5(6)3-8/h2,4H,3H2,1H3 |
Clé InChI |
BHFSXCYWGVKEOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


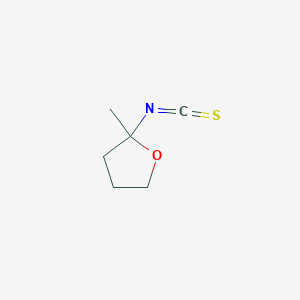
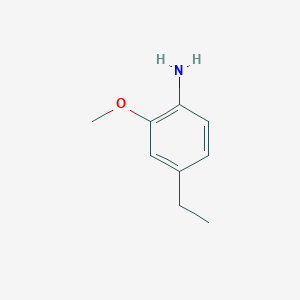
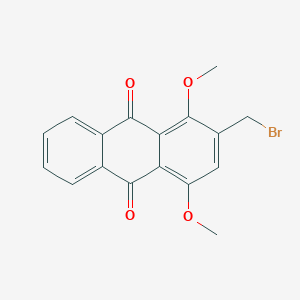
![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
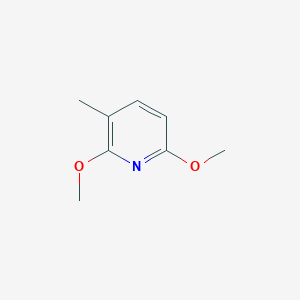
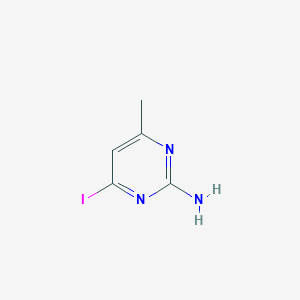
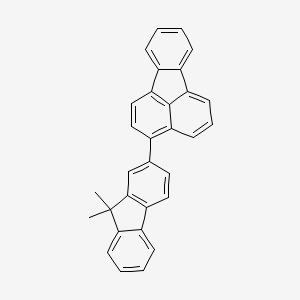
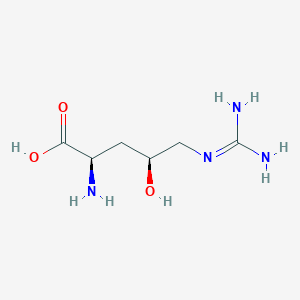
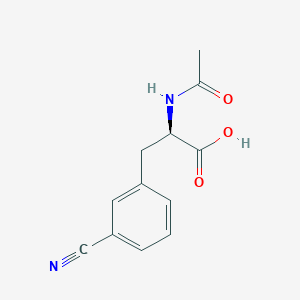
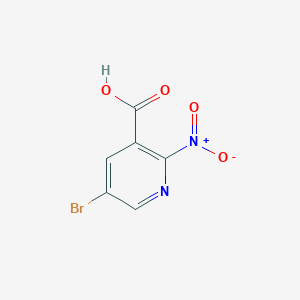

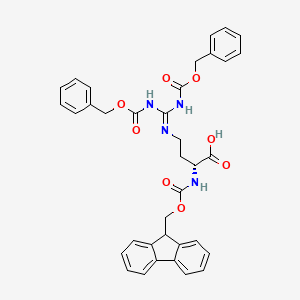
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)
